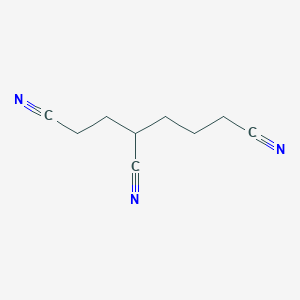

1,3,6-Hexanetricarbonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

hexane-1,3,6-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLFLMCWDHZINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041234 | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | 1,3,6-Tricyanohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1772-25-4 | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Tricyanohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,3,6-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-TRICYANOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY3YNQ3SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,6-TRICYANOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Hydrolysis to 1,3,6 Hexanetricarboxylic Acid:

The nitrile groups of 1,3,6-hexanetricarbonitrile can be hydrolyzed under acidic or basic conditions to yield 1,3,6-hexanetricarboxylic acid. libretexts.orgchemistrysteps.com This reaction typically proceeds through an amide intermediate. libretexts.org The resulting tricarboxylic acid can serve as a trifunctional monomer in condensation polymerization reactions. For instance, it can react with diols to form cross-linked polyesters or with diamines to produce cross-linked polyamides. The presence of a third carboxylic acid group allows for the creation of branched or network polymer structures, which can impart desirable properties such as increased rigidity, thermal stability, and chemical resistance.

Reduction to 1,3,6 Triaminohexane:

The nitrile groups can be reduced to primary amine groups (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This conversion yields 1,3,6-triaminohexane, a trifunctional amine monomer. This triamine can be reacted with diacids or diacyl chlorides to form branched or cross-linked polyamides. These types of polyamides often exhibit enhanced mechanical properties and higher glass transition temperatures compared to their linear counterparts.

The table below summarizes the potential monomer derivatives of 1,3,6-hexanetricarbonitrile and their prospective applications in polymer synthesis.

| Derivative Name | Chemical Formula | Functional Groups | Potential Polymerization Reactions | Potential Polymer Type |

| 1,3,6-Hexanetricarboxylic Acid | C₉H₁₄O₆ | Three Carboxylic Acids | Condensation with diols or diamines | Cross-linked Polyesters, Cross-linked Polyamides |

| 1,3,6-Triaminohexane | C₆H₁₇N₃ | Three Primary Amines | Condensation with diacids or diacyl chlorides | Cross-linked Polyamides |

Research Findings on Nitrile-Containing Polymers

Research on polymers containing nitrile groups, such as polyacrylonitrile (B21495) (PAN), has demonstrated the significant impact of the nitrile functionality on polymer properties. researchgate.net The high polarity of the nitrile group contributes to strong intermolecular forces, leading to polymers with high melting points, good thermal stability, and resistance to solvents. numberanalytics.com Furthermore, the nitrile groups in a polymer backbone can undergo post-polymerization modifications to introduce other functionalities, thereby tailoring the polymer's properties for specific applications. researchgate.net These modifications include hydrolysis to carboxylic acids and reduction to amines, mirroring the potential derivatization of this compound. researchgate.netresearchgate.net

Reactivity and Derivatization of 1,3,6 Hexanetricarbonitrile

Chemical Transformations Involving Nitrile Functionalities

The reactivity of 1,3,6-Hexanetricarbonitrile is primarily dictated by its three nitrile (-C≡N) groups. These groups can undergo a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

The nitrile groups of this compound can be converted into carboxylic acids through hydrolysis. This reaction typically proceeds under acidic or basic conditions, where the carbon-nitrogen triple bond is cleaved by the addition of water. In the presence of an acid catalyst, the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of a carboxylic acid and an ammonium (B1175870) ion.

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide, which is further hydrolyzed to a carboxylate salt and ammonia. Acidification of the salt then yields the final carboxylic acid.

When this compound undergoes complete hydrolysis, all three nitrile groups are converted to carboxylic acid groups, resulting in the formation of a tricarboxylic acid. This derivative has been noted for its potential application as a detergent. google.com

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents and Conditions |

|---|

The nitrile functionalities of this compound can be reduced to primary amines. This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as nickel, palladium, or platinum. The reaction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond.

The complete reduction of this compound yields 1,3,6-triaminohexane. google.com This triamine is a versatile molecule in its own right, with three nucleophilic amine groups available for further reactions.

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

|---|

The carbon atom of a nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. savemyexams.comchemguide.co.uk This nucleophilic addition is a fundamental reaction pathway for nitriles. The reaction begins with the attack of the nucleophile on the carbon atom of the C≡N bond, which breaks the pi bond and forms a new carbon-nucleophile bond, resulting in an intermediate with a negative charge on the nitrogen. This intermediate is typically protonated in a subsequent step.

Given that this compound possesses three such groups, it can undergo nucleophilic addition with a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, leading to the formation of ketones after hydrolysis of the intermediate imine. The presence of three nitrile groups offers the potential for multiple additions, leading to more complex molecular structures. The reversibility of the addition often depends on the basicity of the nucleophile. masterorganicchemistry.com

Role as a Versatile Building Block in Complex Molecule Synthesis

Due to its multiple reactive nitrile groups, this compound serves as an important intermediate and building block in organic synthesis for creating more complex molecules. chemicalbook.com

This compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. ontosight.ai The ability to transform its three nitrile groups into other functionalities, such as carboxylic acids or amines, makes it a versatile starting point. These derivatives, like 1,3,6-triaminohexane google.com and hexane-1,3,6-tricarboxylic acid google.com, can be further elaborated to construct the complex molecular frameworks often found in pharmacologically active molecules. The strategic placement of functional groups along the hexane (B92381) chain allows for the synthesis of compounds with specific spatial arrangements, which can be crucial for biological activity.

While specific applications in agrochemical research are not extensively documented, the derivatives of this compound possess functionalities that are relevant to this field. For instance, the hydrolysis product, hexane-1,3,6-tricarboxylic acid, belongs to the class of polycarboxylic acids. google.com These types of compounds are known to act as chelating agents, which can improve the solubility and bioavailability of essential micronutrients for plants in soil. Furthermore, the triamine derivative obtained from reduction could be a precursor for synthesizing compounds with potential pesticidal or fungicidal properties, as polyamines are known to be involved in various biological processes.

Monomer in Polymer Chemistry Research

While direct polymerization of this compound is not extensively documented in publicly available research, its chemical structure, featuring three reactive nitrile groups, presents significant potential for its use as a monomer or a precursor to monomers in polymer chemistry. The reactivity of the nitrile functional group allows for various transformations, leading to the formation of molecules that can undergo polymerization. The primary pathways for converting this compound into a polymerizable form are through the hydrolysis of its nitrile groups to form a tricarboxylic acid or through the reduction of the nitrile groups to form a triamine.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis and can undergo several types of reactions, including hydrolysis, reduction, and cycloaddition. numberanalytics.comresearchgate.netresearchgate.net These reactions can be employed to synthesize monomers with different functionalities, which can then be used to build a variety of polymer architectures.

Derivatization to Potential Monomers

The transformation of this compound into valuable monomers primarily involves the chemical modification of its three nitrile groups. The most notable derivatives for polymer synthesis are 1,3,6-hexanetricarboxylic acid and 1,3,6-triaminohexane.

Advanced Spectroscopic and Analytical Characterization of 1,3,6 Hexanetricarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,3,6-hexanetricarbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR (¹H-NMR) Analysis

Proton NMR spectroscopy of this compound, typically conducted in a deuterated solvent like chloroform-d1 (CDCl₃), reveals the different chemical environments of the hydrogen atoms within the molecule. chemwhat.com The spectrum is expected to show multiple signals corresponding to the protons on the hexane (B92381) backbone. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information for assigning protons to their specific locations in the structure. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, the relative positions and coupling patterns are characteristic of the this compound structure.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H3 | 2.80 - 2.95 | Multiplet | 1H |

| H1, H6 | 2.40 - 2.60 | Multiplet | 4H |

| H2, H4, H5 | 1.70 - 2.00 | Multiplet | 6H |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. chemwhat.com Due to the presence of a chiral center at the C3 position, all nine carbon atoms in the molecule are chemically non-equivalent, leading to the expectation of nine distinct signals in the ¹³C-NMR spectrum. masterorganicchemistry.com The chemical shifts of the carbon atoms are influenced by their local electronic environment. The three nitrile carbons (C≡N) are expected to resonate in the characteristic downfield region for this functional group. The remaining six carbons of the hexane chain will appear at higher field strengths.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1' (C≡N) | 118 - 122 |

| C3' (C≡N) | 118 - 122 |

| C6' (C≡N) | 118 - 122 |

| C3 | 25 - 35 |

| C2, C4, C5, C1, C6 | 15 - 30 |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups and may not represent exact experimental values. The signals for C2, C4, C5, C1, and C6 would be distinct but are grouped here for simplicity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a sharp and strong absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile groups. nih.govspectroscopyonline.com This peak typically appears in the region of 2240-2260 cm⁻¹. Additionally, the spectrum will exhibit absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkane backbone. The absence of strong, broad peaks in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) or primary/secondary amine (-NH) functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2260 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm its molecular weight and to identify potential impurities. The molecular formula of this compound is C₉H₁₁N₃, which corresponds to a monoisotopic mass of approximately 161.10 Da. uni.lu In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺) would be observed at this m/z value. Fragmentation patterns observed in the mass spectrum can provide further structural information and help in the identification of any impurities present in the sample.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 162.10257 |

| [M+Na]⁺ | 184.08451 |

| [M+NH₄]⁺ | 179.12911 |

| [M+K]⁺ | 200.05845 |

Source: PubChemLite, Predicted Collision Cross Section data. uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any byproducts or unreacted starting materials from its synthesis.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. libretexts.org The purity of this compound can be determined by GC, where a pure sample should ideally show a single peak. fishersci.comtcichemicals.com The retention time of the peak is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. libretexts.org Furthermore, the area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis of its purity. Several sources indicate that the purity of commercially available this compound is often determined by GC to be greater than 98.0%. fishersci.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC) for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the stability of chemical compounds. Its application in monitoring the stability of this compound is crucial for ensuring its quality and integrity over time and under various environmental conditions. This section details a representative HPLC method that can be employed for the stability monitoring of this compound, along with illustrative research findings. It is important to note that the development of a specific and validated stability-indicating HPLC method for this compound would be a prerequisite for its use in regulated industries.

A stability-indicating HPLC method is designed to separate the parent compound, this compound, from its potential degradation products, process impurities, and other related substances. The polar nature of the three cyano (-C≡N) groups distributed along the hexane backbone suggests that a reversed-phase HPLC method would be a suitable starting point for method development. cymitquimica.com

A hypothetical, yet scientifically grounded, HPLC method for the stability analysis of this compound is presented below. This method would typically be developed and validated according to ICH guidelines for analytical procedure development.

Illustrative HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (due to the weak UV absorbance of the nitrile group) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

This table represents a starting point for method development. The actual mobile phase composition and gradient may need optimization to achieve the desired separation of all relevant peaks.

Detailed Research Findings

Forced degradation studies are an integral part of developing a stability-indicating method. In these studies, a sample of this compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress. The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the intact molecule.

The following table illustrates hypothetical results from a stability study of this compound under accelerated storage conditions (e.g., 40°C/75% RH). The data showcases the percentage of the parent compound remaining over a period of three months.

Stability Data for this compound under Accelerated Conditions

| Time (Months) | This compound Remaining (%) | Appearance of Degradation Products (%) |

| 0 | 99.8 | < 0.1 |

| 1 | 98.5 | 1.2 |

| 2 | 97.2 | 2.5 |

| 3 | 95.9 | 3.8 |

The data in the table above is for illustrative purposes and highlights the kind of information that would be generated during a stability study. The decrease in the percentage of this compound and the corresponding increase in degradation products would be monitored to establish a shelf-life for the compound under defined storage conditions. The identity of the degradation products would typically be investigated using mass spectrometry (LC-MS) to understand the degradation pathways. For instance, hydrolysis of the nitrile groups to carboxylic acids or amides would be a plausible degradation route under certain conditions.

Theoretical and Computational Chemistry Studies of 1,3,6 Hexanetricarbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic electronic properties of a molecule like 1,3,6-Hexanetricarbonitrile. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the context of this compound, DFT calculations have been instrumental in explaining its effectiveness as an electrolyte additive for high-voltage lithium-ion batteries. researchgate.net

Researchers have used DFT to study the interfacial interactions between HTCN and cathode materials, such as Li-rich layered oxides (e.g., Li1.2Ni0.13Co0.13Mn0.54O2). researchgate.net These calculations reveal that the cyano (C≡N) groups in the HTCN molecule have a strong interaction with the metal ions on the cathode surface. researchgate.net This interaction is key to its function, as it helps to form a stable and uniform protective film on the cathode. The formation of this layer, confirmed by DFT and supported by experimental analysis, effectively suppresses the decomposition of the main electrolyte solvent and mitigates the structural degradation of the cathode during high-voltage cycling. researchgate.net

DFT calculations have also been used to assess the oxidative stability of HTCN and its decomposition products compared to standard electrolyte components like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). researchgate.net By calculating the highest occupied molecular orbital (HOMO) energy, a key indicator of a molecule's susceptibility to oxidation, studies can predict the electrochemical stability at high voltages. researchgate.net

| Application Area | Specific Focus of Calculation | Key Finding |

|---|---|---|

| Interfacial Interaction | Binding of HTCN's cyano groups to cathode surface metal ions. | Strong interaction promotes the formation of a stable cathode electrolyte interphase (CEI). researchgate.net |

| Electrochemical Stability | Calculation of HOMO energy levels for HTCN and related species. | Enhanced stability against oxidative decomposition at high operating voltages. researchgate.net |

| Mechanism of Action | Modeling the formation of a protective surface film. | The additive helps restrain electrolyte decomposition and cathode structural damage. researchgate.net |

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential).

For HTCN used as an electrolyte additive, MO analysis via DFT shows that its specific electronic structure contributes to enhanced electrochemical stability. researchgate.net Theoretical calculations have demonstrated that HTCN can improve the oxidation potential of the electrolyte. researchgate.net A lower HOMO energy level indicates greater resistance to oxidation. DFT calculations have been used to compare the HOMO energy levels of electrolyte components and their decomposition products. For example, a study showed that a decomposition product formed in the presence of an additive had a more negative HOMO energy level (-9.178 eV) compared to the conventional solvent EMC, indicating better resistance to oxidation at a high-voltage cathode. researchgate.net This type of analysis for HTCN underpins the observation that it helps prevent electrolyte breakdown at high voltages. researchgate.net

| Molecular Orbital | Significance | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates susceptibility to oxidation. A lower energy level suggests higher stability. | Calculations confirm HTCN's role in creating a more oxidatively stable electrolyte environment at the cathode surface. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to reduction. A higher energy level suggests greater stability against reduction. | The three polar cyano groups influence the LUMO level, affecting how the molecule interacts with the anode surface to form a stable solid electrolyte interphase (SEI). |

Molecular Dynamics Simulations for Interfacial Behavior Modeling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are invaluable for modeling the complex, dynamic behavior of materials at interfaces, such as the boundary between an electrode and an electrolyte in a battery. arxiv.org

While specific MD simulation studies focusing exclusively on this compound are not widely detailed in the provided results, the methodology is broadly applied to nitrile-containing electrolytes. arxiv.org In this context, MD simulations would model a system containing the cathode or anode surface, the electrolyte solvent molecules, lithium ions, and the HTCN additive. Using force fields like GROMOS, such simulations can track the trajectories of thousands of molecules, providing insight into:

Formation of the SEI/CEI Layer : Simulating the aggregation and decomposition of HTCN molecules on the electrode surface to form a protective film.

Ion Transport : Analyzing the solvation shell of lithium ions and how the presence of HTCN affects their mobility and diffusion through the electrolyte and across the interface.

Structural Dynamics : Observing how HTCN molecules orient themselves at the interface and interact with both the electrode surface and solvent molecules. rsc.org

These simulations can reveal properties like the density of the electrolyte mixture and the coordination of ions, helping to build a comprehensive model of how additives like HTCN improve battery performance by modifying the interfacial environment. arxiv.org

Prediction of Reaction Mechanisms and Energetics

A primary goal of computational studies on HTCN is to predict the mechanisms and energy changes associated with its electrochemical reactions. By combining DFT and other methods, researchers can map out the likely pathways for the decomposition of the additive and the formation of the protective interfacial layers.

Theoretical calculations have been used to confirm that the incorporation of HTCN leads to a more stable and homogeneous interface film on the cathode surface. researchgate.net These models suggest that HTCN is preferentially oxidized or reduced on the electrode surfaces compared to the bulk electrolyte. The resulting decomposition products then form a passivating layer. The energetics of these reactions, such as activation barriers and reaction energies, can be calculated to determine the most favorable decomposition pathways.

For instance, calculations show that the strong interaction between the nitrile groups of HTCN and the cathode's surface metal ions can reduce the catalytic effect these metals have on electrolyte decomposition. researchgate.net By modeling these interactions, it's possible to understand how HTCN effectively inhibits the continuous degradation of the electrolyte, a critical factor in achieving stable long-term cycling at high voltages. researchgate.net

Advanced Applications in Electrochemical Energy Storage Research

1,3,6-Hexanetricarbonitrile as an Electrolyte Additive

As an electrolyte additive, this compound is primarily utilized to improve the performance of high-voltage lithium-ion batteries. google.com Conventional carbonate-based electrolytes tend to decompose at the high voltages required for next-generation energy storage, which can severely impact battery performance and longevity. google.comgoogle.com The addition of HTCN to the electrolyte has been shown to broaden the oxidation potential of the electrolyte, making it more stable under high-voltage conditions. researchgate.netyacooscience.com This enhancement is attributed to the formation of a more stable and effective electrode/electrolyte interface film on the cathode surface, which helps to suppress electrolyte decomposition and lower interfacial resistance. yacooscience.com Research has demonstrated that even a small amount of HTCN, such as 1%, can significantly improve the cycling stability and rate capability of cathode materials. yacooscience.com

The nitrile groups (-CN) in the HTCN molecule are key to its function. researchgate.net These groups can interact strongly with metal ions on the cathode surface, creating a protective layer that mitigates the oxidative decomposition of the electrolyte and protects the cathode from corrosion by species like hydrogen fluoride (B91410) (HF). researchgate.net This protective mechanism is crucial for the development of high-voltage electrolytes, a key direction for future advancements in lithium-ion battery technology. yacooscience.com

Mechanisms of Interfacial Stability Enhancement in Lithium-Ion Batteries

A critical aspect of battery stability is the formation of a solid electrolyte interphase (SEI) on the anode surface. repec.orgnih.gov An ideal SEI should be thin, uniform, robust, and ionically conductive while being electronically insulating. repec.orgpnnl.gov The addition of this compound to the electrolyte has been shown to contribute to the formation of a more stable and effective SEI layer. repec.org

The mechanism involves the preferential reduction of HTCN at the anode surface. rsc.org Due to its more negative electron affinity, HTCN is more easily reduced than the solvent molecules in the electrolyte. rsc.org This reduction process, involving the detachment of a cyano group from the side chain, contributes to the formation of a robust SEI film. rsc.org This SEI layer acts as a protective barrier, preventing further decomposition of the electrolyte and enhancing the stability of the electrode-electrolyte interface. researchgate.net The synergistic effect of HTCN with other additives, such as fluoroethylene carbonate (FEC), can further optimize the properties of the SEI, leading to improved initial coulombic efficiency, rate capability, and cycling stability of graphite (B72142) anodes. repec.org

Similar to the SEI on the anode, the formation of a stable cathode electrolyte interphase (CEI) is crucial for the performance of high-voltage lithium-ion batteries. researchgate.netpku.edu.cn High operating voltages can lead to oxidative decomposition of the electrolyte at the cathode surface, resulting in capacity fading and other performance issues. google.commining.com The addition of this compound has been shown to play a significant role in the formation and stabilization of the CEI. rsc.orgresearchgate.net

HTCN molecules are preferentially adsorbed onto the surface of the cathode material, where they are oxidized to form a stable and uniform CEI film. rsc.orgmining.com This process involves the detachment of the cyano group in the linear chain of the HTCN molecule. rsc.org The resulting CEI layer acts as a protective barrier, inhibiting the continuous decomposition of the electrolyte and preventing direct contact between the electrolyte and the highly reactive cathode surface. researchgate.netmining.com This protective layer is more stable and homogeneous than the CEI formed in the absence of the additive. researchgate.net

The formation of a robust CEI with the help of HTCN leads to several benefits, including:

Reduced electrolyte decomposition: The CEI acts as a physical barrier, preventing the electrolyte from coming into direct contact with the cathode and undergoing oxidative decomposition. researchgate.netmining.com

Lowered interfacial resistance: A stable and well-formed CEI can facilitate efficient lithium-ion transport across the interface, leading to lower interfacial resistance. yacooscience.com

Improved structural integrity: The CEI can help to suppress the generation of cracks in the cathode material during repeated charge-discharge cycles, thereby enhancing the structural integrity of the battery. mining.com

These effects contribute to improved cycling stability and rate capability of high-voltage cathodes. researchgate.netyacooscience.com

A significant challenge in high-voltage lithium-ion batteries, particularly those with manganese-rich cathodes, is the dissolution of transition metal (TM) ions from the cathode material into the electrolyte. nih.govresearchgate.net This dissolution leads to capacity fading, increased impedance, and can even cause safety issues due to the deposition of these metal ions on the anode. nih.gov The use of this compound as an electrolyte additive has been shown to effectively suppress this detrimental process. researchgate.net

The mechanism behind this suppression lies in the formation of a protective film on the cathode surface. researchgate.netgoogle.com The strong interaction between the cyano groups of HTCN and the transition metal ions on the cathode surface helps to create a stable and homogeneous interface film. researchgate.net This film acts as a barrier, preventing the transition metal ions from leaching into the electrolyte. researchgate.netgoogle.com

Research has shown that the presence of HTCN in the electrolyte leads to a significant reduction in the amount of dissolved transition metals found on the anode after cycling. researchgate.net By inhibiting the dissolution of transition metals, HTCN contributes to:

Improved capacity retention: Preventing the loss of active cathode material helps to maintain the battery's capacity over numerous cycles. researchgate.net

Enhanced cycling stability: A stable cathode structure free from significant metal dissolution leads to more consistent performance. researchgate.netnih.gov

Increased safety: By preventing the deposition of transition metals on the anode, the risk of internal short circuits and thermal runaway is reduced. nih.gov

The ability of HTCN to form a protective layer on the cathode surface is a key factor in its effectiveness as an additive for high-voltage lithium-ion batteries. researchgate.netgoogle.com

Lithium dendrite growth is a major obstacle to the commercialization of high-energy-density batteries that utilize lithium metal anodes. pnnl.govrsc.org These needle-like structures can grow from the anode surface during charging, leading to internal short circuits, reduced coulombic efficiency, and significant safety hazards. pnnl.govresearchgate.net The use of this compound as an electrolyte additive has been shown to be effective in inhibiting the formation and growth of lithium dendrites. researchgate.net

The primary mechanism for this inhibition is the formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium metal surface. researchgate.net As discussed previously, HTCN contributes to the formation of a robust SEI layer. rsc.org This SEI acts as a physical barrier that promotes uniform lithium-ion deposition, preventing the localized high current densities that lead to dendrite formation. researchgate.net

In addition to forming a protective SEI, the strong coordination of the nitrile groups in HTCN with lithium ions can also play a role. This interaction can help to regulate the flux of lithium ions to the anode surface, further promoting uniform deposition and suppressing dendrite growth. researchgate.net By effectively inhibiting dendrite growth, HTCN contributes to improved cycling stability and enhanced safety of lithium metal batteries. researchgate.net

Performance Enhancement in High-Voltage Lithium-Ion Battery Systems

The use of this compound as an electrolyte additive has demonstrated significant performance enhancements in high-voltage lithium-ion battery systems. researchgate.netyacooscience.com These improvements are a direct result of the various mechanisms discussed previously, including the formation of stable SEI and CEI layers, suppression of transition metal dissolution, and inhibition of dendrite growth. researchgate.netrsc.org

One of the key benefits of using HTCN is the improved cycling stability at high voltages. researchgate.netyacooscience.com For example, in a study using a Li1.2Ni0.13Co0.13Mn0.54O2 cathode operating at a high voltage of 4.8 V, the addition of 1% HTN to the electrolyte resulted in a capacity retention of 92.3% after 150 cycles at 0.5 C. researchgate.netepa.gov This is a significant improvement compared to the standard electrolyte. researchgate.net Similarly, pouch cells with HTCN additives have shown 90% retention of initial capacity after 800 cycles at 25°C.

The table below summarizes some of the key performance enhancements observed with the use of this compound as an electrolyte additive in high-voltage lithium-ion batteries.

| Performance Metric | Improvement with HTCN Additive | Reference |

| Capacity Retention | 92.3% after 150 cycles at 0.5C (Li1.2Ni0.13Co0.13Mn0.54O2 cathode at 4.8V) | researchgate.netepa.gov |

| Capacity Retention | 90% after 800 cycles at 25°C (Pouch cells) | |

| Capacity Retention | 72% after 500 cycles at 45°C (Pouch cells) | |

| Cycling Stability | Significantly improved for LiNi0.5Mn1.5O4/Si-C cells at 65°C | google.comgoogle.com |

| Rate Capability | Significantly improved | yacooscience.com |

| Oxidation Potential | Increased, enhancing electrolyte stability at high voltage | researchgate.netyacooscience.com |

| Interfacial Resistance | Effectively lowered | yacooscience.com |

These performance enhancements are crucial for the development of next-generation lithium-ion batteries with higher energy density and longer cycle life. The ability of HTCN to stabilize the electrode-electrolyte interfaces at high voltages makes it a promising additive for advanced energy storage systems. researchgate.netyacooscience.com

Li-Rich Layered Oxide Cathodes

In the pursuit of high-energy-density lithium-ion batteries, Li-rich layered oxides are promising cathode materials. However, they often suffer from performance degradation at high operating voltages. Research has demonstrated that the introduction of this compound as an electrolyte additive can substantially improve the electrochemical performance of these cathodes. researchgate.net

When used with a Li-rich Li1.2Ni0.13Co0.13Mn0.54O2 cathode operating at a high voltage of 4.8 V, HTCN has been shown to improve the oxidation potential of the electrolyte. researchgate.net The mechanism involves the strong interaction between the cyano groups in the HTCN molecule and the metal ions on the cathode surface. researchgate.net This interaction leads to the formation of a more stable and homogeneous cathode-electrolyte interphase (CEI). researchgate.net This protective film effectively reduces the direct contact between the electrolyte and the cathode, mitigating the oxidative decomposition of the electrolyte and restraining the structural destruction of the cathode material during cycling. researchgate.net

A study incorporating 1% HTCN into a standard electrolyte for a Li1.2Ni0.13Co0.13Mn0.54O2 cathode resulted in a capacity retention of 92.3% after 150 cycles at a 0.5 C rate, a significant improvement over the performance in the standard electrolyte. researchgate.net

Nickel-Rich Cathodes (e.g., NCM811)

Nickel-rich cathodes like LiNi0.8Co0.1Mn0.1O2 (NCM811) are central to developing high-energy rechargeable lithium metal batteries. However, the high reactivity of the NCM811 electrode with conventional carbonate electrolytes often leads to insufficient cycling life. rsc.org this compound has been identified as a multi-functional additive that can simultaneously stabilize the NCM811 cathode and the lithium metal anode. rsc.org

Theoretical calculations and experimental data confirm that HTCN is preferentially adsorbed onto the NCM811 surface. rsc.org It is then oxidized during the initial charging process to construct a stable and ideal CEI film. rsc.org This protective layer is crucial for maintaining stable ion transport kinetics at the cathode interface. rsc.org In an NCM811//Li battery, the use of HTCN as an additive led to an excellent cycling stability, with the cell retaining 88% of its capacity after 120 cycles at a 1C rate. rsc.org

Lithium Metal Anodes

The practical application of lithium metal anodes, often considered a "holy grail" for high-energy batteries, is hampered by the formation of lithium dendrites and an unstable solid electrolyte interphase (SEI). rsc.org The SEI layer's instability leads to uneven current distribution, dendrite growth, and the accumulation of inactive "dead" lithium. rsc.org

Capacity Retention and Cycling Stability Improvements

The primary function of this compound as an additive is to improve the long-term performance of batteries. By forming stable interfacial films on both electrodes, it suppresses electrolyte decomposition, reduces interfacial resistance, and prevents structural degradation of the active materials. yacooscience.comresearchgate.net These benefits translate directly into enhanced capacity retention and cycling stability across different battery systems.

Table 1: Performance Improvements with this compound Additive

| Battery System | Cathode | Anode | Key Improvement | Performance Metric | Source(s) |

| Li-ion | Li-Rich Layered Oxide (Li1.2Ni0.13Co0.13Mn0.54O2) | Lithium | Enhanced Cycling Stability | 92.3% capacity retention after 150 cycles | researchgate.net |

| Li-Metal | Nickel-Rich (NCM811) | Lithium Metal | Enhanced Cycling Stability | 88% capacity retention after 120 cycles | rsc.org |

| Aqueous Zn-ion | Vanadium Oxide (ZnxV2O5·nH2O) | Zinc Metal | Enhanced Cycling Stability | 330.0 mAh g⁻¹ capacity retained after 465 cycles | researchgate.netbohrium.com |

| Aqueous Zn-ion | - | Zinc Metal | Extended Cycle Life (Symmetric Cell) | Stable cycling for over 950 hours | researchgate.netbohrium.com |

Role in Aqueous Zinc-Ion Batteries

Aqueous zinc-ion batteries (ZIBs) are gaining attention due to their inherent safety, low cost, and high theoretical capacity. However, their practical application is hindered by significant challenges, including parasitic side reactions and the formation of zinc dendrites. researchgate.netbohrium.com this compound has been successfully employed as an electrolyte additive to address these critical issues. researchgate.netbohrium.com

Mitigation of Parasitic Side Reactions

In aqueous electrolytes, parasitic side reactions are a major cause of battery failure. These reactions are often driven by the high activity of water molecules in the electrolyte. Research shows that HTCN has a strong interaction with water (H₂O) molecules. researchgate.netbohrium.com This interaction effectively reduces the amount of free, solvated water available to participate in unwanted side reactions at the electrode-electrolyte interface. researchgate.netbohrium.com By altering the solvation structure of the zinc ions and sequestering water molecules, HTCN significantly suppresses these detrimental reactions. bohrium.com

Prevention of Zinc Dendrite Formation and Anode Corrosion

The growth of zinc dendrites—sharp, needle-like structures—can pierce the battery separator, causing short circuits. Concurrently, the zinc anode is susceptible to corrosion from the aqueous electrolyte. The use of HTCN as an additive promotes the formation of a strong and stable solid electrolyte interphase (SEI) film on the surface of the zinc anode. researchgate.netbohrium.com This protective SEI layer acts as a physical barrier, effectively preventing the irregular and uncontrolled growth of zinc dendrites and shielding the anode from corrosion by the electrolyte. researchgate.netbohrium.com

The effectiveness of this approach is demonstrated in studies where a Zn||Zn symmetric cell with an HTCN-containing electrolyte cycled for over 950 hours at a current of 1 mA cm⁻². researchgate.netbohrium.com Furthermore, a full cell using a vanadium oxide cathode (Zn||ZnxV2O5·nH2O) delivered a high initial capacity and maintained a capacity of 330.0 mAh g⁻¹ after 465 cycles. researchgate.netbohrium.com

Table 2: Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| HTCN | This compound |

| NCM811 | Lithium Nickel Cobalt Manganese Oxide (LiNi0.8Co0.1Mn0.1O2) |

| Li-rich Layered Oxide | Lithium Nickel Cobalt Manganese Oxide (Li1.2Ni0.13Co0.13Mn0.54O2) |

| ZVO | Zinc Vanadium Oxide (ZnxV2O5·nH2O) |

| H₂O | Water |

This compound as a High Boiling Point Solvent in Electrochemical Systemschemicalbook.comlookchem.com

This compound (HTCN) is an organic nitrile compound recognized for its high boiling point and multiple polar cyano groups. lookchem.com Its boiling point is recorded as 200°C at a reduced pressure of 0.2 mmHg. ruifuchemical.com This characteristic, combined with the electrochemical stability imparted by the nitrile functional groups, makes it a compound of interest for developing new electrolyte systems, particularly for high-voltage applications where traditional organic carbonate solvents are prone to decomposition. ruifuchemical.com

While its properties are suitable for a high boiling point solvent, the predominant application of HTCN in recent electrochemical research has been as a functional additive rather than the primary solvent. chemicalbook.comyacooscience.com In this role, even small quantities of HTCN can significantly enhance the performance of electrolytes in high-voltage lithium-ion batteries and aqueous zinc-ion batteries. bohrium.com Research has focused on its ability to form stable and effective electrode-electrolyte interfaces, a critical factor in battery longevity and efficiency. yacooscience.com

Detailed research findings highlight its impact on battery performance through interface modification. The strong interaction between the cyano groups of the HTCN molecule and the metal ions on the cathode surface can mitigate the oxidative decomposition of the main electrolyte. researchgate.net This leads to the formation of a more stable and uniform interfacial film, which is crucial for protecting the electrode structure during high-voltage cycling. yacooscience.comresearchgate.net

In aqueous zinc-ion batteries, HTCN additives have been shown to address major challenges such as zinc dendrite growth and parasitic side reactions. bohrium.comresearchgate.net The strong interaction between water molecules and HTCN can reduce the amount of available solvated water, thereby suppressing unwanted reactions. bohrium.com Furthermore, the additive facilitates the creation of a robust solid electrolyte interphase (SEI) on the zinc anode's surface, which physically blocks dendrite formation and prevents corrosion. bohrium.comresearchgate.net

A study investigating HTCN as an additive in a zinc trifluoromethanesulfonate (B1224126) (Zn(OTF)₂) electrolyte for zinc-ion batteries yielded significant performance improvements. The addition of a small volume concentration of HTCN (designated HTCN-0.3) led to remarkable enhancements in cell stability and capacity. bohrium.comresearchgate.net

Table 1: Performance of Zinc-Ion Battery Cells with and without HTCN Additive An interactive table comparing the electrochemical performance of Zn||Zn symmetrical cells and Zn||ZVO full cells with a standard electrolyte versus an electrolyte containing 0.3% volume of this compound.

| Cell Type | Electrolyte | Current Density | Cycling Stability / Capacity | Number of Cycles |

| Zn | Zn Symmetrical Cell | Standard Zn(OTF)₂ | 1 mA cm⁻² | |

| Zn | ZVO Full Cell | HTCN-0.3 in Zn(OTF)₂ | 0.1 A g⁻¹ | |

| Zn | ZVO Full Cell | HTCN-0.3 in Zn(OTF)₂ | 1 A g⁻¹ |

In the context of high-voltage lithium-ion batteries, HTCN has been successfully employed as an additive to enhance the stability of Li-rich layered oxide cathodes. A study by Wang et al. demonstrated that incorporating 1% HTCN into a standard electrolyte significantly boosted the cycling stability and rate capability of a Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂ cathode operating at a high voltage of 4.8 V. yacooscience.comresearchgate.net The presence of HTCN was found to increase the oxidation potential of the electrolyte, effectively suppressing its decomposition at the high-voltage cathode surface and lowering the interfacial resistance. yacooscience.comresearchgate.net

Table 2: Effect of HTCN Additive on High-Voltage Li-rich Cathode Performance An interactive table summarizing the role and benefits of using this compound as an electrolyte additive for high-voltage cathode materials.

| Cathode Material | Operating Voltage | Additive | Key Improvement | Mechanism |

| Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂ | 4.8 V | 1% HTCN | Improved cycling stability and rate capability. yacooscience.com | Forms a stable cathode/electrolyte interface film; suppresses electrolyte decomposition. yacooscience.com |

Toxicological and Environmental Impact Research on 1,3,6 Hexanetricarbonitrile

In Vitro and In Vivo Toxicity Assessments for Research Safety

Assessments of 1,3,6-Hexanetricarbonitrile's toxicity are guided by hazard classifications and safety data sheets provided by chemical suppliers. These documents summarize the known hazards based on available data, which are essential for handling the substance safely in a laboratory or industrial setting. chemicalbook.comcalpaclab.com The compound is intended for research and development or manufacturing use only and is not for medicinal or consumer applications. calpaclab.com

This compound is classified as toxic upon acute exposure through multiple routes. tcichemicals.com Hazard statements indicate that the compound is toxic if swallowed, if it comes into contact with skin, or if inhaled. tcichemicals.comsigmaaldrich.com In case of inhalation, moving the affected person to fresh air is recommended; if breathing is difficult, oxygen may be administered. chemicalbook.com For skin contact, immediate removal of contaminated clothing and washing the affected area with soap and water is advised. chemicalbook.com If ingested, the mouth should be rinsed with water. chemicalbook.com Due to its toxicity, handling requires strict safety protocols, including wearing suitable protective clothing and ensuring adequate ventilation to minimize exposure risks. chemicalbook.com

Table 1: GHS Hazard and Precautionary Statements for this compound

| Code | Statement | Reference | | :--- | :--- | :--- | | Hazard Statements | | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | tcichemicals.comsigmaaldrich.com | | H315 | Causes skin irritation | sigmaaldrich.com | | H319 | Causes serious eye irritation | sigmaaldrich.com | | H227 | Combustible liquid | tcichemicals.comsigmaaldrich.com | | Precautionary Statements | | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | tcichemicals.comsigmaaldrich.com | | P270 | Do not eat, drink or smoke when using this product | tcichemicals.comsigmaaldrich.com | | P280 | Wear protective gloves/eye protection/face protection | tcichemicals.comsigmaaldrich.com | | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor | tcichemicals.com | | P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell | tcichemicals.com | | P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor | tcichemicals.com | | P501 | Dispose of contents/container to an appropriate treatment and disposal facility | chemicalbook.com |

Research based on standardized hazard testing indicates that this compound is an irritant. It is classified as causing skin irritation and serious eye irritation. sigmaaldrich.com To prevent these effects, wearing protective gloves and eye protection is mandatory when handling the substance. chemicalbook.comtcichemicals.com In case of eye contact, rinsing with pure water for at least 15 minutes and consulting a doctor is the recommended first aid measure. chemicalbook.com There was no specific information found regarding its potential for skin sensitization in the reviewed sources.

Environmental Fate and Degradation Pathways Studies

Information regarding the environmental behavior of this compound is limited. Safety data sheets explicitly state that discharge into the environment should be avoided, suggesting a precautionary approach due to the lack of comprehensive environmental data. chemicalbook.com

Specific studies on the biodegradation of this compound are not available in the public domain. A chemical safety data sheet for the compound states that data on its persistence and degradability is not available. chemicalbook.com

The potential for this compound to persist in the environment and accumulate in organisms is currently unknown. epa.govepa.gov A publicly available safety data sheet reports that there is no data available on its bioaccumulative potential. chemicalbook.com

Ecological Impact Assessments in Aquatic and Terrestrial Environments

There is a lack of specific research on the ecological impact of this compound on aquatic and terrestrial ecosystems. While general guidelines advise against releasing the chemical into the environment, no studies detailing its effects on specific organisms or environmental compartments were found. chemicalbook.com The chemical safety data sheet notes that no data is available for other adverse effects on the environment. chemicalbook.com

Regulatory Frameworks and Research Compliance in Chemical Safety

The research, handling, and commercialization of this compound are governed by a comprehensive set of international and national regulatory frameworks designed to ensure chemical safety. These regulations mandate standardized testing protocols and clear communication of hazards to protect researchers, industrial workers, and the environment. Compliance with these frameworks is not only a legal requirement but also a critical component of responsible scientific practice.

Key to the global regulation of chemicals is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system provides a universal standard for classifying chemical hazards and communicating them through labels and Safety Data Sheets (SDS). In Europe, the GHS is implemented through the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008. europa.euhsa.ie In the United States, the Occupational Safety and Health Administration (OSHA) aligns its Hazard Communication Standard with the GHS. sigmaaldrich.com

Under these frameworks, this compound is classified based on its toxicological properties. While specific classifications can vary slightly between suppliers and jurisdictions, a harmonized understanding of its primary hazards is established.

Regulatory and Identification Data for this compound

| Identifier | Value | Significance |

|---|---|---|

| CAS Number | 1772-25-4 | A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance. calpaclab.comvwr.com |

| EC Number | 217-199-7 | A seven-digit number assigned to substances for regulatory purposes within the European Union. tcichemicals.com |

| UN Number | 3276 | A four-digit number that identifies hazardous substances in the context of international transport. vwr.com |

GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. tcichemicals.comtcichemicals.com |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. tcichemicals.comsigmaaldrich.com |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. tcichemicals.com |

| Flammable Liquids | Category 4 | H227: Combustible liquid. tcichemicals.com |

Research compliance extends beyond classification to the methods used for toxicological and environmental impact studies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. wikipedia.orgoecd.org These guidelines are essential for ensuring that data on chemical safety is reliable, consistent, and comparable across different laboratories and countries. The OECD Guidelines are divided into five sections, covering:

Section 1: Physical-Chemical Properties oecd.orgoecd.org

Section 2: Effects on Biotic Systems wikipedia.orgoecd.org

Section 3: Environmental Fate and Behaviour wikipedia.orgoecd.org

Section 4: Health Effects wikipedia.orgoecd.org

Section 5: Other Test Guidelines wikipedia.orgoecd.org

A crucial aspect of the OECD framework is the Mutual Acceptance of Data (MAD) system. wikipedia.org This system requires OECD member countries to accept safety test data for chemicals that were generated in another member country according to OECD Test Guidelines and Principles of Good Laboratory Practice. wikipedia.org This reduces the need for duplicative testing, thereby minimizing the use of laboratory animals and associated costs. wikipedia.orgepa.gov

Any laboratory conducting safety studies on this compound for regulatory purposes must adhere to these established protocols. epa.gov This includes following detailed procedures for assessing endpoints such as acute toxicity, skin irritation, and potential environmental effects. epa.gov

Furthermore, compliance involves strict adherence to the handling and safety precautions outlined in the substance's Safety Data Sheet (SDS). sigmaaldrich.comchemicalbook.comchemicalbook.com These precautions are derived directly from the GHS/CLP classifications and provide critical guidance for laboratory personnel.

Key Precautionary Statements (P-Statements) for this compound

| Statement Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. tcichemicals.comchemicalbook.com |

| P270 | Do not eat, drink or smoke when using this product. tcichemicals.comchemicalbook.com |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. tcichemicals.comchemicalbook.com |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. tcichemicals.comtcichemicals.com |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. tcichemicals.com |

| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. tcichemicals.com |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. chemicalbook.com |

Ultimately, the regulatory frameworks governing this compound ensure that research is conducted in a manner that is safe, ethical, and scientifically sound. Researchers must navigate these regulations to generate data that is acceptable to regulatory authorities worldwide, facilitating both scientific advancement and the safe use of chemicals.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The industrial synthesis of 1,3,6-Hexanetricarbonitrile (HTCN) has traditionally been a byproduct of adiponitrile (B1665535) production. yacooscience.com However, dedicated synthetic routes are being explored to improve yield, purity, and safety. Current methods often involve the reaction of 1,6-dicyano-2-butylene with sodium cyanide. chemicalbook.comgoogle.com One patented method reacts 1,6-dicyano-2-butylene with an HCl methanol (B129727) solution, followed by the addition of NaCN, achieving product purity of over 99.5%. google.com Another established laboratory synthesis involves the reaction of 1,3,6-trichlorohexane with sodium cyanide.

Future research is anticipated to focus on developing greener and more efficient synthetic strategies. This includes the investigation of alternative cyanating agents to replace sodium cyanide, minimizing toxic waste streams. Furthermore, the development of catalytic systems, potentially using earth-abundant metals, could offer pathways with higher atom economy and lower energy consumption. A key challenge to overcome is the selective introduction of the nitrile groups at the desired positions on the hexane (B92381) backbone, avoiding the formation of isomers and byproducts. A Korean patent has already highlighted a novel method aimed at overcoming the safety issues associated with the use of sodium in traditional processes, paving the way for safer, large-scale industrial production. google.com

| Parameter | Current Method Example | Potential Future Direction |

| Starting Materials | 1,6-dicyano-2-butylene, Sodium Cyanide | Bio-based feedstocks, alternative cyanating agents |

| Catalyst | None specified / Copper-based | Earth-abundant metal catalysts, biocatalysts |

| Solvent | Methanol | Green solvents (e.g., ionic liquids, supercritical CO2) |

| Key Improvement | High purity product | Improved safety, reduced waste, higher atom economy |

Advanced Computational Modeling for Structure-Function Relationships

The functional properties of this compound, particularly its role as an electrolyte additive, are intrinsically linked to its molecular structure. The three polar cyano (-CN) groups are known to interact strongly with metal ions on the surface of battery cathodes. researchgate.net This interaction is crucial for forming a stable and uniform interfacial film, which mitigates the oxidative decomposition of the electrolyte at high voltages. researchgate.net

| Modeling Technique | Current Application | Future Research Focus |

| Density Functional Theory (DFT) | Calculation of oxidation potential and binding energies. researchgate.netrsc.org | Predicting decomposition pathways, screening for novel additive structures. |

| Molecular Dynamics (MD) | Investigating solvation structures and interface formation. bohrium.com | Simulating long-term interfacial evolution and dendrite growth inhibition. |

| Machine Learning (ML) | Not widely applied yet. | High-throughput screening of candidate additives based on learned structure-property relationships. |

Development of Next-Generation Energy Storage Applications

The primary application of this compound is as an electrolyte additive in high-voltage lithium-ion batteries (LIBs). yacooscience.com Its presence in the electrolyte has been shown to improve the electrochemical performance of cathodes, such as lithium-rich layered oxides, by enhancing the oxidation potential of the electrolyte. researchgate.net The addition of as little as 1% HTCN can significantly improve capacity retention and cycling stability at high operating voltages (e.g., 4.8 V). researchgate.net This is attributed to the formation of a more stable and homogeneous interface film on the cathode surface, which suppresses electrolyte decomposition and structural degradation of the cathode. researchgate.net

The success of HTCN in LIBs provides a strong foundation for its exploration in other, next-generation energy storage systems. Research has already begun to show its promise in aqueous zinc-ion batteries (ZIBs), where it can alter the solvation structure of Zn2+ ions and reduce side reactions. bohrium.com Future research will likely focus on:

Sodium-Ion Batteries (SIBs): Similar to LIBs, SIBs can suffer from unstable interfaces, especially with high-voltage cathodes. HTCN could play a crucial role in forming a stable cathode electrolyte interface (CEI) to improve cycling stability. researchgate.net

Solid-State Batteries (SSBs): The interface between solid electrolytes and electrodes is a major challenge in SSBs. Liquid or gel-based additives like HTCN could be used in hybrid solid-state systems to improve interfacial contact and reduce impedance.

Supercapacitors: While distinct from batteries, supercapacitors also rely on the electrode-electrolyte interface. youtube.com Nitrile-based additives could potentially widen the operating voltage window of electrolyte systems used in high-energy supercapacitors. youtube.com

The development of these applications will require a detailed understanding of how HTCN interacts with different electrode materials and electrolyte systems, moving beyond the well-studied lithium-ion chemistry.

Comprehensive Environmental Risk Assessment Methodologies

As the use of this compound in commercial applications like lithium-ion batteries grows, a thorough understanding of its environmental fate and potential risks becomes imperative. Currently, the available information is largely limited to safety data sheets, which identify it as toxic if swallowed, in contact with skin, or if inhaled. sigmaaldrich.comtcichemicals.comtcichemicals.com The U.S. Environmental Protection Agency (EPA) lists it in its Integrated Risk Information System (IRIS) program, indicating its relevance for health hazard assessment. epa.gov

Future research must focus on developing comprehensive environmental risk assessment methodologies tailored to organonitrile compounds like HTCN. This should include:

Biodegradation Pathways: Studies to determine the persistence of HTCN in soil and aquatic environments. Identifying the microorganisms capable of degrading it and the resulting breakdown products is crucial.

Ecotoxicity Studies: Comprehensive testing on a range of organisms from different trophic levels (e.g., algae, invertebrates, fish) to determine its potential impact on ecosystems.

Leaching from Landfills: With the increasing number of spent lithium-ion batteries, it is critical to study the potential for HTCN to leach from electronic waste in landfills and the effectiveness of current waste management practices in containing it.

Atmospheric Fate: Investigation into its volatility and potential for long-range transport in the atmosphere, as well as its photochemical degradation pathways.

常见问题

Q. Why do some studies report conflicting optimal HTCN concentrations for ZIBs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。